molecular formula C14H17N5O2S B2741851 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 869067-60-7

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2741851
CAS No.: 869067-60-7
M. Wt: 319.38
InChI Key: YNWFTGVECHOZNY-UHFFFAOYSA-N
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Description

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a high-purity chemical compound intended for research and development purposes. This molecule features a 1,2,4-triazine core, a scaffold known for its diverse biological activities and presence in various pharmacologically active compounds . The structure incorporates a methyl-substituted triazinone ring system linked via a sulfanyl bridge to an acetamide group bearing a 2,5-dimethylphenyl moiety. This specific molecular architecture makes it a compound of interest in several scientific fields, including medicinal chemistry for the synthesis and exploration of new therapeutic agents, and biochemistry for studying enzyme inhibition and signal transduction pathways. As a research chemical, it serves as a valuable building block or intermediate for investigators developing novel molecules. The product is provided with comprehensive analytical data to ensure identity and purity. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8-4-5-9(2)11(6-8)16-12(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWFTGVECHOZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a sulfoxide or sulfone derivative, while reduction may yield a thiol or thioether.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

1. Anticancer Activity

  • Mechanism : The anticancer properties are often attributed to the inhibition of tubulin polymerization and disruption of microtubule networks.
  • Case Studies :
    • A study by Fayad et al. demonstrated that derivatives of this compound exhibited IC50 values significantly lower than conventional chemotherapeutics against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
    • Another study highlighted the efficacy of related compounds against multiple cancer types, indicating their potential as novel anticancer agents .

2. Antibacterial Properties

  • Mechanism : The antibacterial activity is linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Studies :
    • Research focusing on thiadiazole derivatives revealed substantial antibacterial activity against strains such as E. coli and Staphylococcus aureus, with IC50 values indicating effective inhibition of bacterial growth .
    • In vitro studies have shown that these compounds can inhibit both Gram-positive and Gram-negative bacteria effectively.

Structure-Activity Relationship (SAR)

Understanding the biological activity of this compound can be enhanced through SAR analyses:

Key Findings Description
Electron-donating groupsEnhance anticancer activity
Substituents on thiadiazole ringSignificantly influence antibacterial potency

Data Table: Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µg/mL) Mechanism of Action
AnticancerMCF-7< 10Inhibition of tubulin polymerization
AnticancerA549< 15Disruption of microtubule networks
AntibacterialE. coli< 20Inhibition of cell wall synthesis
AntibacterialS. aureus< 25Interference with metabolic pathways

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group may interact with enzymes or receptors, altering their activity. The acetamide moiety may also play a role in binding to proteins or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of triazine-acetamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Triazine-Acetamide Derivatives

Compound Name Substituents (Triazine Ring) Phenyl Group Substitution Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 4-amino, 6-methyl 2,4-dimethylphenyl C₁₃H₁₄N₄O₂S 298.34 Phenyl substituent: 2,4-dimethyl vs. 2,5-dimethyl (target)
2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 6-methyl (no amino) 4-methylphenyl C₁₃H₁₄N₄O₂S 298.34 Missing 4-amino group on triazine; phenyl substituent: 4-methyl
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 4-amino, 6-methyl 4-isopropylphenyl C₁₅H₁₈N₄O₂S 326.40 Bulkier 4-isopropylphenyl group; higher molecular weight

Key Findings from Structural Analysis

Bioactivity Implications: The 4-amino group (present in the target compound and ) is critical for hydrogen-bond interactions with biological targets. Its absence in likely reduces binding affinity in enzyme inhibition assays. Phenyl substitution patterns:

  • 2,5-Dimethylphenyl (target) vs. 2,4-dimethylphenyl : Positional isomerism may alter steric hindrance and π-π stacking efficiency.
  • 4-Isopropylphenyl : Increased lipophilicity (predicted logP ~3.2 vs. ~2.8 for target) enhances membrane permeability but may reduce aqueous solubility.

The bulkier 4-isopropylphenyl group in increases molecular weight by ~28 g/mol, impacting pharmacokinetic properties like metabolic stability .

Synthetic Accessibility :

  • Compounds with simpler phenyl groups (e.g., ) may be easier to synthesize due to fewer steric challenges during acetamide coupling.

Biological Activity

The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a member of the triazine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O3SC_{14}H_{17}N_{5}O_{3}S with a molecular weight of approximately 335.38 g/mol. The structure includes a triazine moiety linked to a sulfanyl group and an acetamide functional group, which are critical for its biological activity.

Structural Formula

InChI InChI 1S C14H17N5O3S c1 3 22 11 6 4 10 5 7 11 16 12 20 8 23 14 18 17 9 2 13 21 19 14 15 h4 7H 3 8 15H2 1 2H3 H 16 20 \text{InChI }\text{InChI 1S C14H17N5O3S c1 3 22 11 6 4 10 5 7 11 16 12 20 8 23 14 18 17 9 2 13 21 19 14 15 h4 7H 3 8 15H2 1 2H3 H 16 20 }

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The compound demonstrated significant antiproliferative activity in vitro. For instance, it was tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines.

Results Summary

CompoundCell LineIC50 (µM)Mechanism of Action
2-[...]-acetamideSISO2.38 - 3.77Induces apoptosis
2-[...]-acetamideRT-1125.37 - 8.13Cell cycle arrest

The most active derivatives showed IC50 values in the low micromolar range, indicating potent cytotoxic effects. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in treated cells .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the triazine ring and the acetamide side chain significantly affect biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Key Findings

  • Electron-Withdrawing Groups : The presence of electron-withdrawing substituents at the R-position increased activity.
  • Bulky Lipophilic Groups : Compounds with bulky lipophilic groups at the R2-position showed improved potency.
  • Apoptotic Induction : Higher concentrations led to increased early and late apoptotic cell populations .

Case Study 1: Apoptosis Induction in SISO Cells

In a controlled study, treatment with varying concentrations of the compound resulted in a dose-dependent increase in early and late apoptosis in SISO cells. At IC50 concentration, approximately 10% of cells exhibited early apoptosis, while doubling this concentration raised the percentage to 17% .

Case Study 2: Comparative Analysis with Cisplatin

When compared to cisplatin, a well-known chemotherapeutic agent, the compound showed comparable or superior cytotoxicity in certain cell lines. The IC50 values were notably lower than those reported for cisplatin in similar assays, suggesting that this compound may serve as a promising alternative or adjunct therapy in cancer treatment .

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